molecular formula C12H14O3 B13984432 Methyl 2-butyrylbenzoate

Methyl 2-butyrylbenzoate

Cat. No.: B13984432
M. Wt: 206.24 g/mol
InChI Key: HMKNPZZDRSKWIU-UHFFFAOYSA-N
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Description

Methyl 2-butyrylbenzoate (C₁₂H₁₄O₃) is a benzoate ester featuring a butyryl group (CH₂CH₂CO-) at the 2-position of the benzene ring and a methyl ester moiety at the carboxylic acid position. Its structure combines aromatic and aliphatic ketone functionalities, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-butanoylbenzoate

InChI

InChI=1S/C12H14O3/c1-3-6-11(13)9-7-4-5-8-10(9)12(14)15-2/h4-5,7-8H,3,6H2,1-2H3

InChI Key

HMKNPZZDRSKWIU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=CC=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-butyrylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-butyrylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the Friedel-Crafts acylation of methyl benzoate with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction requires careful control of temperature and reaction time to achieve high yields and minimize side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butyrylbenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-butyrylbenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components .

Comparison with Similar Compounds

Key Features:

  • Molecular Formula : C₁₂H₁₄O₃.
  • Functional Groups : Aromatic ring, ester group (COOCH₃), and ketone (CO) from the butyryl substituent.
  • Applications : Likely used in pharmaceutical or agrochemical synthesis as a precursor for further functionalization (e.g., reduction to alcohols or amination).

Structural Analogs and Substituent Effects

Methyl 2-butyrylbenzoate belongs to a broader class of substituted methyl benzoates. Key analogs and their distinguishing features are outlined below:

Table 1: Structural Comparison of Methyl Benzoate Derivatives
Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)
This compound 2-butyryl Ester, ketone 206.24
Methyl 2-chloro-5-formylbenzoate 2-chloro, 5-formyl Ester, chloro, aldehyde 214.61
Methyl 4-acetamido-2-hydroxybenzoate 4-acetamido, 2-hydroxy Ester, amide, phenol 209.21
Methyl 3-nitro-2-methylbenzoate 3-nitro, 2-methyl Ester, nitro, methyl 211.18
Sandaracopimaric acid methyl ester Diterpene-derived structure Ester, cyclic hydrocarbon backbone ~330 (estimated)

Substituent Impact :

  • Electron-Withdrawing Groups (EWGs) : Compounds like Methyl 3-nitro-2-methylbenzoate (nitro group) and Methyl 2-chloro-5-formylbenzoate (chloro, formyl) exhibit enhanced electrophilicity, facilitating nucleophilic substitution or condensation reactions . In contrast, the butyryl group in this compound introduces steric bulk and moderate electron withdrawal, favoring reactions like ketone reduction.
  • Steric Effects : The butyryl group’s larger size compared to methyl or chloro substituents may hinder reactions at the aromatic ring’s ortho position.

Analytical Data and Spectral Features

Table 2: Key Spectral Characteristics
Compound Name ¹H NMR (δ ppm) FTIR (cm⁻¹)
This compound* ~3.9 (s, COOCH₃), 2.5–3.0 (m, butyryl) 1720 (ester C=O), 1680 (ketone C=O)
Methyl 2-chloro-5-formylbenzoate ~10.1 (s, CHO), 3.9 (s, COOCH₃) 1720 (ester), 1700 (aldehyde C=O)
Methyl 3-nitro-2-methylbenzoate ~8.1 (aromatic H), 2.6 (CH₃) 1520, 1350 (NO₂), 1720 (ester)

*Inferred data based on structural analogs .

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